8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one
Overview
Description
8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is a chemical compound belonging to the class of benzo-fused oxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a bromine atom at the 8th position and a dihydrobenzo[f][1,4]oxazepin-5(2H)-one core, which is a seven-membered ring containing nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one can be achieved through various synthetic routes. One common method involves the reaction of 2-aminophenol with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide intermediate, which undergoes cyclization to form the oxazepine ring .
Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of dimethyl sulfoxide (DMSO) under microwave irradiation. This method provides a direct and efficient strategy for the preparation of the compound from readily available starting materials .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 8th position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxazepinone derivatives.
Reduction: Formation of reduced oxazepine derivatives.
Substitution: Formation of substituted oxazepine derivatives with various functional groups.
Scientific Research Applications
8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Lacks the bromine atom at the 8th position.
8-chloro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Contains a chlorine atom instead of bromine.
8-fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one: Contains a fluorine atom instead of bromine.
Uniqueness
8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding and other interactions, potentially enhancing the compound’s efficacy in various applications .
Properties
IUPAC Name |
8-bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQXPXEVRPQEGOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Br)C(=O)N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396777-41-5 | |
Record name | 8-bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.